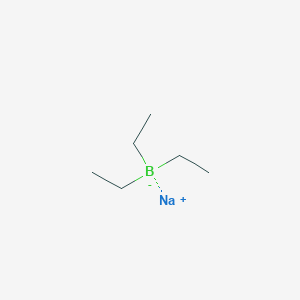
Glycerophosphorylethanolamine
Descripción general
Descripción
Glycerophosphorylethanolamine (GPEA) is an active phosphodiester metabolite of phosphatidylethanolamine . It is a medication indicated as an adjunct therapy in the maintenance of cognitive function in the elderly .
Synthesis Analysis
GPEA is an active metabolite of phosphatidylethanolamine . The ethanolamine portion of the molecule is critical for the observed activity, whereas the glycerol phosphate portion is not necessary . There is a patent that describes a process for the preparation of highly pure deacylated glycerophosphorylcholine, glycerophosphorylethanolamine, and glicerophosphorylserine .Molecular Structure Analysis
The molecular formula of GPEA is C5H14NO6P . The average mass is 215.141 Da and the monoisotopic mass is 215.055878 Da . The InChI code is InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
GPEA has a density of 1.6±0.1 g/cm3, a boiling point of 550.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has a flash point of 286.8±32.9 °C . The topological polar surface area is 131 Ų .Aplicaciones Científicas De Investigación
Hepatocyte Growth Stimulation
Glycerophosphorylethanolamine (GPEA) has been identified as a hepatocyte growth stimulator in liver extracts . It acts synergistically with growth factors such as hepatocyte growth factor and transforming growth factor-a to stimulate hepatocyte growth in serum-free cultures . The ethanolamine portion of the molecule is critical for the observed activity .
Alzheimer’s Disease Research
Glycerophosphorylethanolamine promotes the aggregation of amyloid-β (1-40) (Aβ40) in vitro . This is significant because Aβ40 aggregation is a key process in the development of Alzheimer’s disease. Furthermore, levels of glycerophosphorylethanolamine are elevated in postmortem brains isolated from patients with Alzheimer’s disease .
Lipid Biochemistry
As an active phosphodiester metabolite of phosphatidylethanolamine, Glycerophosphorylethanolamine plays a role in lipid biochemistry .
Neurodegenerative Disorders
Given its role in promoting the aggregation of Aβ40, Glycerophosphorylethanolamine is also relevant in the study of other neurodegenerative disorders .
Linoleic Acid Oxidation
There is evidence that Glycerophosphorylethanolamine plays a role in linoleic acid oxidation . However, more research is needed to fully understand this application.
Pharmaceutical Development
Due to its various roles in biological processes, Glycerophosphorylethanolamine could potentially be used in the development of new pharmaceuticals .
Safety and Hazards
The safety data sheet for L-alpha-Glycerophosphorylethanolamine indicates that it is not classified under physical hazards, health hazards, environmental hazards, or OSHA defined hazards . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Mecanismo De Acción
Target of Action
Glycerophosphorylethanolamine is an active phosphodiester metabolite of phosphatidylethanolamine .
Mode of Action
The ethanolamine portion of the molecule is critical for its observed activity .
Biochemical Pathways
Glycerophosphorylethanolamine is involved in several biochemical pathways. It is a breakdown product of the phospholipid phosphatidylethanolamine . It’s also suggested that the synthesized DHA can potentially get phosphorylated and subsequently fed into certain Embden–Meyerhof pathways .
Result of Action
Glycerophosphorylethanolamine has been found to promote the aggregation of amyloid-β (1-40) (Aβ40) in vitro . Moreover, levels of Glycerophosphorylethanolamine are elevated in postmortem brains isolated from patients with Alzheimer’s disease .
Propiedades
IUPAC Name |
2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNWSCPGTDBMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCC(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862586 | |
| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerylphosphorylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1190-00-7 | |
| Record name | Glycerophosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerophosphoethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerylphosphorylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Glycerophosphorylethanolamine?
A1: While the provided research papers don't explicitly state the molecular formula and weight of GPE, these can be easily derived from its structure. The molecular formula is C5H14NO6P, and the molecular weight is 215.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize GPE?
A2: Phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopy is widely used to identify and quantify GPE in various biological samples. [, , , , , , , , , ]
Q3: What is the primary metabolic origin of GPE?
A3: GPE is a breakdown product of phosphatidylethanolamine, a major phospholipid found in cell membranes. [, , , , ]
Q4: How do levels of GPE and its precursor, phosphorylethanolamine (PE), change during cellular proliferation?
A4: Research suggests that during periods of increased cellular proliferation, such as the luteal phase of the menstrual cycle, levels of both PE and GPE decrease. This suggests their potential involvement in membrane synthesis and degradation processes associated with cell division. []
Q5: What changes in GPE and related metabolites are observed in the brains of Alzheimer's disease patients?
A5: Studies using 31P NMR spectroscopy on brain samples from Alzheimer's patients have revealed decreased levels of phosphomonoesters, including PE, and increased levels of phosphodiesters, including GPE, in the frontal and parietal regions. This altered phospholipid metabolism may contribute to neuronal membrane dysfunction and impaired cholinergic neurotransmission in AD. [, ]
Q6: Are there any observed links between GPE levels and the severity of liver cirrhosis?
A6: Research using in vivo and in vitro 31P MRS on cirrhotic liver tissues showed elevated levels of PE and reduced levels of GPE, with more pronounced changes observed in patients with decompensated cirrhosis compared to those with compensated cirrhosis. This suggests that altered GPE metabolism may be associated with the severity of liver dysfunction. [, ]
Q7: What role might GPE play in the response of cells to stress?
A7: Studies in fish have shown that GPE and other water-soluble phosphodiesters might contribute to stress resistance. While myocardial ischemia didn't significantly affect GPE levels, osmotic stress induced by changes in water salinity caused fluctuations in GPE and related metabolites, suggesting a potential role in osmoregulation and cellular adaptation to stress. []
Q8: Can GPE serve as a substrate for enzymes?
A8: Yes, research has shown that GPE can act as a substrate for certain enzymes. For example, in Myxococcus xanthus, the short-chain alcohol dehydrogenase SocA utilizes lysophosphatidylethanolamine (lyso-PE) as a substrate. While not directly GPE, this finding highlights the potential for GPE and related compounds to participate in enzymatic reactions with potential signaling roles in bacterial development. []
Q9: What are the challenges in detecting and quantifying GPE in biological samples?
A9: The low concentration of GPE in some tissues and the spectral overlap with other phosphorus-containing metabolites can pose challenges for its detection and quantification. High-resolution NMR spectroscopy and advanced spectral analysis techniques are often required. [, , , , , ]
Q10: How does the choice of NMR field strength affect the visibility of GPE in biological samples?
A10: Studies have shown that phospholipids, including GPE-containing compounds, are more readily visible in 31P NMR spectra acquired at lower field strengths (e.g., 1.5 T) compared to higher field strengths (e.g., 9.4 T) due to a decrease in linewidth at lower fields. This highlights the importance of optimizing field strength for specific applications and target metabolites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)





